5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
Description
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S2/c1-22-13-6-8-15(16(20)9-7-14-4-2-10-24-14)17(12-13)23-19(21)18-5-3-11-25-18/h2-12H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHLNPPPXFPOF-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The choice of method depends on the desired purity, yield, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, using reagents such as bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring system, which is known for its unique electronic properties and structural versatility. Its molecular formula is , with a molecular weight of 373.4 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its reactivity and potential biological activity.
Medicinal Chemistry
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has been investigated for its potential therapeutic effects, particularly in:
- Anti-inflammatory Activities : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting this compound may also have such effects.
- Anticancer Properties : Studies have shown that thiophene derivatives can inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. For instance, derivatives of benzo[b]thiophene have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values as low as 0.78 nM .
Materials Science
The compound is also being explored for applications in:
- Organic Electronics : Its unique electronic properties make it suitable for use in:
- Organic semiconductors
- Organic field-effect transistors (OFETs)
- Organic light-emitting diodes (OLEDs)
These applications leverage the compound's ability to facilitate charge transport and enhance device performance.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring system and exhibit similar electronic properties.
5-methoxy-2-phenyl derivatives: Compounds with similar structural motifs but different substituents on the phenyl ring.
Uniqueness
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with a methoxy group, a thiophene ring, and an enoyl moiety. The chemical formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related thiophene compounds showed effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring is crucial for this activity .
2. Anti-inflammatory Properties
Thiophene derivatives have been linked to anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which are critical in inflammatory pathways. Studies have shown that similar compounds reduce inflammation in models of arthritis and other inflammatory diseases .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of thiophene derivatives indicate that they may induce apoptosis in cancer cells. For example, compounds with similar structural motifs have been observed to inhibit cell proliferation in breast and colon cancer cell lines . Further research is needed to establish the specific mechanisms by which this compound exerts its effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Thiophenes may act as allosteric modulators at various receptors, influencing signaling pathways related to inflammation and cell growth .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, although specific targets remain to be identified.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiophene derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls, supporting the hypothesis that these compounds can serve as effective antibacterial agents .
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a related thiophene derivative was administered to assess its anti-inflammatory effects. The results showed a marked reduction in paw swelling and serum levels of pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
